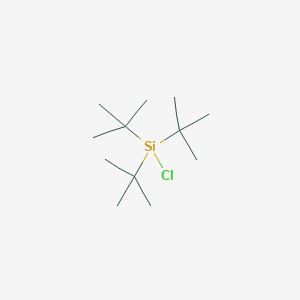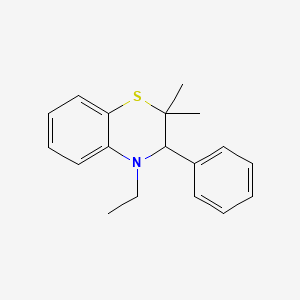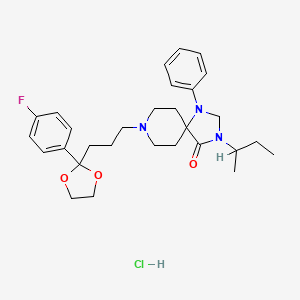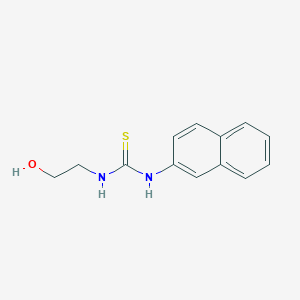![molecular formula C13H17NO6S B14638375 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 55657-60-8](/img/structure/B14638375.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methanesulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of the Methanesulfonyl Ethoxycarbonyl Intermediate: Methanesulfonyl chloride is reacted with ethylene glycol to form the methanesulfonyl ethoxycarbonyl intermediate.
Coupling Reaction: The protected L-phenylalanine is then coupled with the methanesulfonyl ethoxycarbonyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield thiol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-phenylalanine: The D-isomer of the compound.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tyrosine: A similar compound with a hydroxyl group on the aromatic ring.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tryptophan: A similar compound with an indole ring.
Uniqueness: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the L-phenylalanine backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55657-60-8 |
|---|---|
Molekularformel |
C13H17NO6S |
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-20-13(17)14-11(12(15)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
SYRWOKWMUHJGDY-NSHDSACASA-N |
Isomerische SMILES |
CS(=O)(=O)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanethione](/img/structure/B14638296.png)


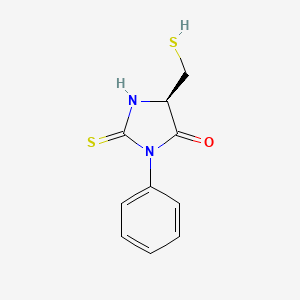
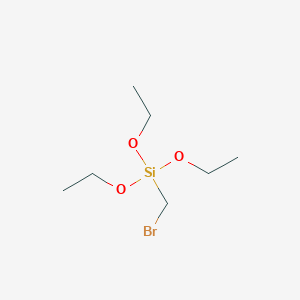
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
